molecular formula C6H9N5S B604723 2-((5-Methyl-1H-imidazol-4-yl)methylene)hydrazinecarbothioamide CAS No. 88634-85-9

2-((5-Methyl-1H-imidazol-4-yl)methylene)hydrazinecarbothioamide

Cat. No.: B604723
CAS No.: 88634-85-9
M. Wt: 183.24g/mol
InChI Key: XLBJGGMJIVKHLO-WTDSWWLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Methyl-1H-imidazol-4-yl)methylene)hydrazinecarbothioamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-1H-imidazol-4-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 5-methyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol. The reaction mixture is then refluxed with phenacyl bromide in a mixture of ethanol and water to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-1H-imidazol-4-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-((5-Methyl-1H-imidazol-4-yl)methylene)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Methyl-1H-imidazol-4-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Methyl-1H-imidazol-4-yl)methylene)hydrazinecarbothioamide is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

88634-85-9

Molecular Formula

C6H9N5S

Molecular Weight

183.24g/mol

IUPAC Name

[(E)-(5-methyl-1H-imidazol-4-yl)methylideneamino]thiourea

InChI

InChI=1S/C6H9N5S/c1-4-5(9-3-8-4)2-10-11-6(7)12/h2-3H,1H3,(H,8,9)(H3,7,11,12)/b10-2+

InChI Key

XLBJGGMJIVKHLO-WTDSWWLTSA-N

SMILES

CC1=C(N=CN1)C=NNC(=S)N

Origin of Product

United States

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